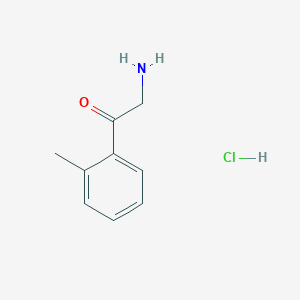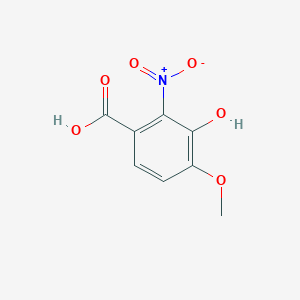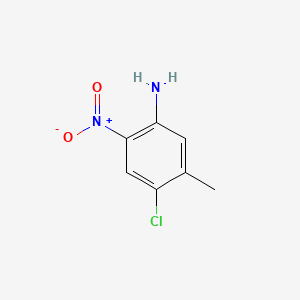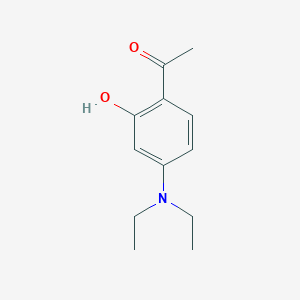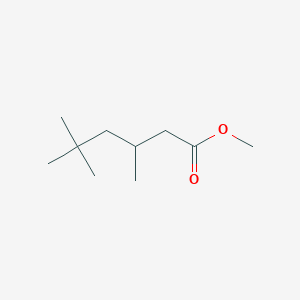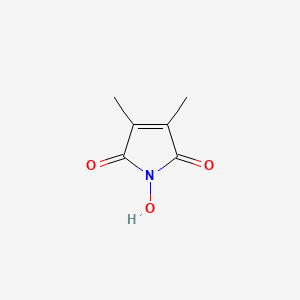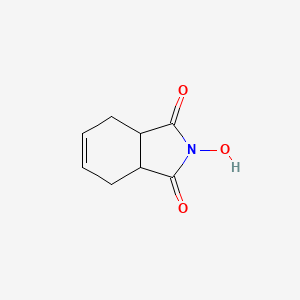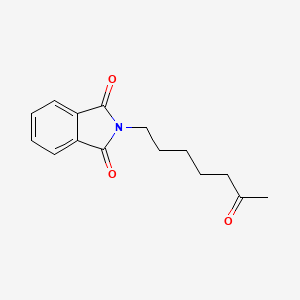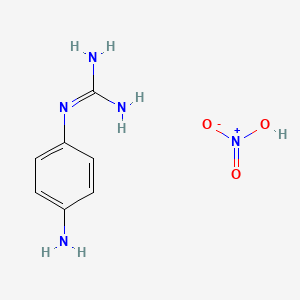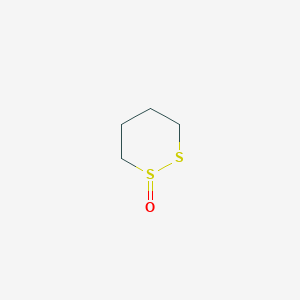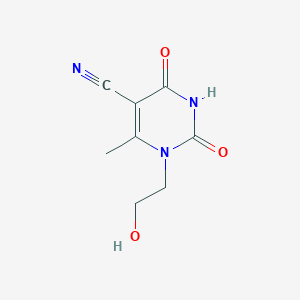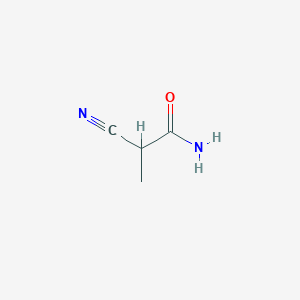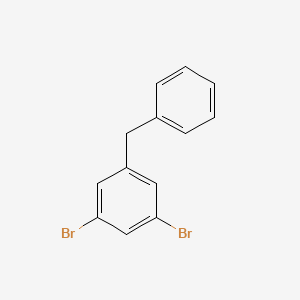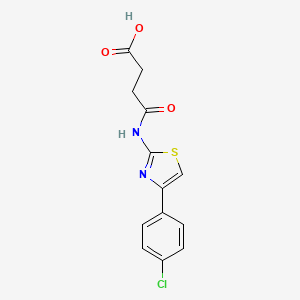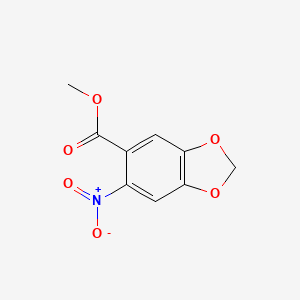
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C9H7NO6. It is a derivative of 1,3-benzodioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring. The nitro group at the 6-position and the carboxylic acid methyl ester group at the 5-position make this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester typically involves the nitration of 1,3-benzodioxole-5-carboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 6-Amino-1,3-benzodioxole-5-carboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1,3-benzodioxole-5-carboxylic acid.
科学研究应用
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, modulating biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1,3-benzodioxole-5-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of the ester group, leading to different chemical behavior.
Uniqueness
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
721-00-6 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC 名称 |
methyl 6-nitro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H7NO6/c1-14-9(11)5-2-7-8(16-4-15-7)3-6(5)10(12)13/h2-3H,4H2,1H3 |
InChI 键 |
OYWDFLIPTKVKKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Key on ui other cas no. |
721-00-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
